An In-Depth Technical Guide to 3-Chlorothiobenzamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Chlorothiobenzamide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Chlorothiobenzamide (CAS No. 2548-79-0), a halogenated aromatic thioamide of significant interest in synthetic and medicinal chemistry. We delve into its core chemical and physical properties, molecular structure, and spectroscopic profile. Furthermore, this document outlines a validated synthetic protocol, explores the compound's characteristic reactivity, and discusses its established and potential applications, particularly as a versatile building block in drug discovery and materials science. Safety protocols and analytical methodologies are also detailed to ensure safe handling and accurate characterization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this important reagent.
Chemical Identity and Physicochemical Properties
3-Chlorothiobenzamide, systematically named 3-chlorobenzenecarbothioamide, is a light yellow to yellow solid organic compound.[1][2] The presence of a chlorine atom on the meta-position of the benzene ring and the thioamide functional group (-C(=S)NH₂) defines its unique chemical character and reactivity. Its fundamental identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2548-79-0 | [1][3] |
| Molecular Formula | C₇H₆ClNS | [3][4] |
| Molecular Weight | 171.65 g/mol | [3][4] |
| Appearance | Light yellow to yellow solid | [1][2] |
| Melting Point | 110 °C | [1][2][3] |
| Boiling Point (Predicted) | 289.5 ± 42.0 °C | [1][3] |
| Density (Predicted) | 1.341 ± 0.06 g/cm³ | [1][3] |
| pKa (Predicted) | 12.37 ± 0.29 | [1][3] |
| InChI | InChI=1S/C7H6ClNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | [4] |
| SMILES | C1=CC(=CC(=C1)Cl)C(=S)N | [4] |
Molecular Structure and Reactivity Profile
The structure of 3-Chlorothiobenzamide features a planar benzene ring substituted with a chloro group and a thioamide group. The thioamide functional group is the primary center of reactivity. It is more nucleophilic at the sulfur atom and more acidic at the nitrogen atom compared to its amide analogue, 3-chlorobenzamide. This heightened reactivity makes it a valuable intermediate in the synthesis of sulfur-containing heterocycles like thiazoles and thiadiazoles, which are common scaffolds in pharmacologically active molecules.[5][6]
The chlorine atom at the meta-position is generally stable but can participate in nucleophilic aromatic substitution reactions under forcing conditions. Its electron-withdrawing nature also influences the reactivity of the aromatic ring and the thioamide group.
Caption: Key reactive sites in 3-Chlorothiobenzamide.
Synthesis and Purification Protocol
3-Chlorothiobenzamide is commonly synthesized from its corresponding nitrile, 3-chlorobenzonitrile, via thionation. The following protocol describes a robust method using sodium hydrosulfide (NaSH).
Causality: This method is preferred for its directness and relatively mild conditions. The nitrile group (-C≡N) is a stable precursor, and its conversion to a thioamide is a well-established transformation. Sodium hydrosulfide acts as the sulfur source, directly attacking the electrophilic carbon of the nitrile.
Protocol: Synthesis of 3-Chlorothiobenzamide
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzonitrile (10.0 g, 72.7 mmol) in ethanol (100 mL).
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Reagent Addition: To this solution, add a 20% aqueous solution of sodium hydrosulfide (NaSH) (50 mL, ~145 mmol) dropwise over 20 minutes. Note: NaSH is corrosive and releases H₂S gas. This step must be performed in a well-ventilated fume hood.
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Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The disappearance of the starting nitrile spot indicates reaction completion.
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Workup: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water. A yellow precipitate will form.
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Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove inorganic salts.
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Purification (Self-Validation): Recrystallize the crude product from a minimal amount of hot ethanol. This step is crucial for removing unreacted starting material and side products. The formation of well-defined yellow crystals upon cooling validates the purity of the compound.
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Drying: Dry the purified crystals in a vacuum oven at 50 °C overnight. The expected yield is typically in the range of 80-90%.
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Characterization: Confirm the identity and purity of the final product using melting point analysis, NMR, and IR spectroscopy.
Caption: Synthetic workflow for 3-Chlorothiobenzamide.
Relevance in Medicinal Chemistry and Drug Development
Thioamides are recognized as important pharmacophores and versatile synthetic intermediates in drug discovery. 3-Chlorothiobenzamide serves as a key building block for more complex molecules with potential therapeutic activity.
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Antibacterial Activity: The compound itself has been noted for its antibacterial properties.[1][2][3] The thioamide moiety is a known feature in several antitubercular agents, suggesting that derivatives of 3-Chlorothiobenzamide could be explored for this purpose.
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Corrosion Inhibition: Related structures, such as thiosemicarbazones derived from substituted benzaldehydes, have demonstrated significant efficacy as corrosion inhibitors for steel in acidic environments.[7] This suggests potential applications in materials science and industrial processes.
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Heterocycle Synthesis: As mentioned, the primary value of 3-Chlorothiobenzamide in drug development is its role as a precursor. It can be used to synthesize a variety of heterocyclic compounds, such as 1,2,4-triazole-3-thiols, which are scaffolds present in a wide range of biologically active compounds.[6] The thioamide group readily undergoes cyclization reactions with appropriate bifunctional reagents.
Safety, Handling, and Storage
Hazard Profile: 3-Chlorothiobenzamide is classified as harmful if swallowed (H302) and may cause skin and eye irritation.[3] It is also a potential skin sensitizer.[1]
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Risk Statements: R22 (Harmful if swallowed), R36 (Irritating to eyes), R43 (May cause sensitization by skin contact)[1][3]
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GHS Pictogram: GHS07 (Exclamation Mark)[3]
Handling Protocols:
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Always handle 3-Chlorothiobenzamide in a well-ventilated chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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In case of accidental contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. It should be stored at room temperature.[1][3]
References
- 1. 3-CHLORO-THIOBENZAMIDE CAS#: 2548-79-0 [amp.chemicalbook.com]
- 2. 3-Chlorothiobenzamide , 98% , 2548-79-0 - CookeChem [cookechem.com]
- 3. 3-CHLORO-THIOBENZAMIDE | 2548-79-0 [chemicalbook.com]
- 4. PubChemLite - 3-chlorothiobenzamide (C7H6ClNS) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
